molecular formula C18H19F3N4 B2428022 5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-96-4

5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2428022
M. Wt: 348.373
InChI Key: OMBUVADTKQBPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A phenylboronic acid bearing a methoxy group, as an electron-donating group, at the para position was easily coupled with 5f, giving the desired compound 6a in 93% yield .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were reported as follows: Melting point: 249 °C; Yield: 85%; IR (KBr, cm -1): 3265, 3396 (NH 2 str.); 1 H NMR (400 MHz, CDCl 3): δ 2.45 (s, 3H, CH 3), 6.31 (s, 2H, NH 2, exchangeable with D 2 O), 7.34-7.39 (m, 3H, 3′′,5′′,4′-H), 7.46-7.50 (m, 2H, 3′,5′-H), 7.57 (s, 1H, 6-H), 7.88-7.90 (d, 2H, J =8.0 Hz, 2′′,6′′-H), 8.13-8.15 (d, 2H, J =8.0 Hz, 2′,6′-H); 13 C NMR (100 MHz, CDCl 3): δ 21.65, 103.09, 106.37, 118.36, 122.02, 127.58, 129.04, 129.07, 129.23, 129.46, 129.95, 133.15, 142.27, 152.58, 153.15; MS: m/z 397.02 [M+1] +; Elemental analysis: Calcd. for C 20 H 15 F 3 N 6: C, 60.60; H, 3.81; N, 21.20; Found: C, 59.85; H, 3.32; N, 21.63 .

Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to developing efficient synthesis methods for pyrazolopyrimidine derivatives, including compounds structurally similar to "5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine." These methods involve reactions under specific conditions to obtain compounds with potential biological activities. For instance, studies have demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines through reactions facilitated by ultrasound irradiation in aqueous media, showcasing advancements in regioselective synthesis techniques (Kaping, Helissey, & Vishwakarma, 2020).

Biological Evaluation

The synthesized pyrazolopyrimidine derivatives have been evaluated for various biological activities. Research highlights include:

  • Antibacterial and Antifungal Activities

    Some pyrazolopyrimidine derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for antimicrobial agents. The synthesis of new compounds and their comprehensive characterization have led to the identification of promising molecules with significant activity against various microbial strains (Rahmouni et al., 2014).

  • Anticancer Activities

    Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These studies aim to develop compounds that can act as effective anticancer agents by targeting specific pathways or mechanisms within cancer cells. Some derivatives have shown promising results against various cancer cell lines, indicating their potential in cancer therapy (Chavva et al., 2013).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . The future research in this field could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4/c1-11(2)10-22-14-9-12(3)23-17-15(13-7-5-4-6-8-13)16(18(19,20)21)24-25(14)17/h4-9,11,22H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBUVADTKQBPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.